Cas no 96426-60-7 ((E)-Methyl 3-(4-Fluorophenyl)acrylate)

(E)-Methyl 3-(4-Fluorophenyl)acrylate structure
96426-60-7 structure
Product Name:(E)-Methyl 3-(4-Fluorophenyl)acrylate
Numero CAS:96426-60-7
MF:C10H9FO2
MW:180.175666570663
CID:751445
PubChem ID:958751
Update Time:2025-05-28

(E)-Methyl 3-(4-Fluorophenyl)acrylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester
    • Methyl (2E)-3-(4-fluorophenyl)acrylate
    • METHYL 4-FLUOROCINNAMATE,
    • Methyl 4-fluorocinnaMate, predoMinantly trans
    • Methyl 3-(4-fluorophenyl)-2-propenoate (ACI)
    • 3-(4-Fluorophenyl)-2-propenoic acid methyl ester
    • 4′-Fluorocinnamic acid methyl ester
    • Methyl 4-fluorocinnamate
    • Methyl p-fluorocinnamate
    • methyl(e)-3-(4-fluorophenyl)acrylate
    • (E)-METHYL3-(4-FLUOROPHENYL)ACRYLATE
    • CHEMBL1669711
    • Methyl (E)-3-(4-fluorophenyl)acrylate
    • METHYL-3-(4-FLUOROPHENYL)ACRYLATE
    • ALBB-029437
    • MFCD00297011
    • EN300-364713
    • Methyl 4-fluorocinnamate,97%,predomin
    • W11678
    • Methyl 3-(4-fluorophenyl)prop-2-enoate
    • AKOS003202325
    • AT29492
    • methyl (2E)-3-(4-fluorophenyl)-2-propenoate
    • EN300-200370
    • CS-0166842
    • 2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester, (2E)-
    • (E)-METHYL 3-(4-FLUOROPHENYL)ACRYLATE
    • Methyl 3-(4-Fluorophenyl)Acrylate
    • Methyl 4-fluorocinnamate, predominantly trans, 97%
    • AS-10511
    • CS-0037956
    • BDBM50336269
    • HSNCAEKOZRUMTB-QPJJXVBHSA-N
    • 100891-10-9
    • methyl (E)-3-(4-fluorophenyl)prop-2-enoate
    • 96426-60-7
    • Z18711475
    • (E)-Methyl-3-(4-fluorophenyl)acrylate
    • methyl (2E)-3-(4-fluorophenyl)prop-2-enoate
    • (E)-Methyl 3-(4-Fluorophenyl)acrylate
    • MDL: MFCD00297011
    • Inchi: 1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3
    • Chiave InChI: HSNCAEKOZRUMTB-UHFFFAOYSA-N
    • Sorrisi: O=C(C=CC1C=CC(F)=CC=1)OC

Proprietà calcolate

  • Massa esatta: 180.05865769g/mol
  • Massa monoisotopica: 180.05865769g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 193
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • Colore/forma: solido
  • Punto di fusione: 45-49 °C (lit.)
  • Punto di infiammabilità: Gradi Fahrenheit:>230°F
    Gradi Celsius:>110°C

(E)-Methyl 3-(4-Fluorophenyl)acrylate Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3

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(E)-Methyl 3-(4-Fluorophenyl)acrylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water ;  2 h, 90 °C
Riferimento
Palladium nanoparticles immobilized on amphiphilic and hyperbranched polymer-functionalized magnetic nanoparticles: An efficient semi-heterogeneous catalyst for Heck reaction
Tabatabaei Rezaei, Seyed Jamal; Shamseddin, Azin; Ramazani, Ali; Mashhadi Malekzadeh, Asemeh; Azimzadeh Asiabi, Pegah, Applied Organometallic Chemistry, 2017, 31(9),

Metodo di produzione 2

Condizioni di reazione
1.1 -
1.2 Reagents: Thionyl chloride
1.3 Solvents: Ethyl acetate
Riferimento
Asymmetric syntheses of trans-3,4-disubstituted 2-piperidinones and piperidines
Liu, Lee Tai; Hong, Pao-Chiung; Huang, Hsiang-Ling; Chen, Shyh-Fong; Wang, Chia-Lin Jeff; et al, Tetrahedron: Asymmetry, 2001, 12(3), 419-426

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  72 h, rt
1.2 Reagents: Water
Riferimento
Preparation of benzo-fused 5-membered heterocycle compounds for prevention and treatment of neurodegenerative diseases
, United States, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  4 h, rt
1.2 Reagents: Water ;  rt
Riferimento
CO2-Promoted and Nickel-Catalyzed Direct Hydroallylation of Terminal Alkynes with Allylic Alcohols: Access to 1,4-Dienes
Zhang, Zeyu; Li, Danyun; Xi, Chanjuan, Organic Letters, 2023, 25(4), 698-702

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium Solvents: Dimethylformamide ;  3 h, 100 °C
Riferimento
Enhanced Performance of Palladium Catalyst Confined Within Carbon Nanotubes for Heck Reaction
Luo, Zhengxiu; Xiang, Deng; Pei, Xiaoyan; Wang, Lu; Zhao, Zhigang; et al, Catalysis Letters, 2021, 151(11), 3230-3238

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium ,  Aluminum magnesium hydroxide Solvents: Dimethylformamide ;  60 min, 100 °C
Riferimento
Palladium nanoparticles supported on LDH: highly efficient and recyclable heterogeneous catalyst for the Heck reaction
Sun, Hao; Xu, Chenzhe; Yang, Xiaoting; Tao, Lei; Wang, Zheng; et al, Applied Clay Science, 2023, 232,

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  3 h, rt
Riferimento
Preparation method of trans-2-(substituted phenyl)-3-hydroxymethylmorpholine
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Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 1H-Imidazolium, 1-(2-aminoethyl)-3-ethenyl-, bromide (1:1), polymer with diethen… (reaction product with palladium chloride and sodium hydroborate) ;  rt; rt → 120 °C; 3 h, 120 °C
Riferimento
Immobilization of Pd nanoparticles with functional ionic liquid grafted onto cross-linked polymer for solvent-free Heck reaction
Liu, Gang; Hou, Minqiang; Song, Jiyuan; Jiang, Tao; Fan, Honglei; et al, Green Chemistry, 2010, 12(1), 65-69

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid ;  rt; 20 - 24 h, reflux
Riferimento
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Burmaoglu, Serdar ; Yilmaz, Ali O.; Taslimi, Parham; Algul, Oztekin; Kilic, Deryanur; et al, Archiv der Pharmazie (Weinheim, 2018, 351(2),

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dichloromethane ;  1 h, rt
Riferimento
An expedient synthesis of new 2-(furoxan-3-yl)thiazolidin-4-one derivatives
Kumar, Singam Naveen; Kumar, Chebolu Naga Sesha Sai Pavan; Anudeep, Sri Ranga Vanarasi; Sharma, Kirti Kumari; Rao, Vaidya Jayathirtha; et al, ARKIVOC (Gainesville, 2016, (5), 32-49

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  rt; 1.5 h, rt
1.2 Solvents: Tetrahydrofuran ;  12 h, reflux
Riferimento
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Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: 5-Methyl-1,3-dioxolan-4-one ;  0.5 h, 100 °C
Riferimento
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Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Catalysts: Aluminum chloride ,  1-Butyl-3-methylimidazolium chloride ,  1H-Imidazolium, 3-butyl-1-methyl-, fluoride (1:1) Solvents: Dichloromethane ;  4 h, 20 °C
Riferimento
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Metodo di produzione 14

Condizioni di reazione
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Riferimento
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Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, reflux; reflux → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Riferimento
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Metodo di produzione 16

Condizioni di reazione
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Riferimento
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Dampalla, Chamandi S. ; Nguyen, Harry Nhat; Rathnayake, Athri D. ; Kim, Yunjeong; Perera, Krishani Dinali ; et al, ACS Pharmacology & Translational Science, 2023, 6(1), 181-194

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Silver acetate Catalysts: Palladium diacetate Solvents: Acetic acid ;  6 - 12 h, 110 °C
Riferimento
Native carboxyl group-assisted C-H acetoxylation of hydrocinnamic and phenylacetic acids
Wang, Xinchao; Wang, Hang; Zhou, Chunlin; Yang, Lei; Fu, Lei; et al, Chemical Communications (Cambridge, 2022, 58(32), 4993-4996

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, rt
Riferimento
Synthesis of novel 1-phenyl-benzopyrrolizidin-3-one derivatives and evaluation of their cytoneuroprotective effects against NMDA-induced injury in PC12 cells
Yang, Lishou; Yang, Qian; Wang, Enhua; Yang, Juan; Li, Qiji; et al, Bioorganic & Medicinal Chemistry, 2022, 59,

Metodo di produzione 19

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  3 d
Riferimento
Photodriven Transfer Hydrogenation of Olefins
Leow, Dasheng; Chen, Ying-Ho; Hung, Tzu-Hang; Su, Ying; Lin, Yi-Zhen, European Journal of Organic Chemistry, 2014, 2014(33), 7347-7352

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium ,  Stannous chloride ;  4.5 h, 120 °C
Riferimento
In situ loading of palladium nanoparticles on mica and their catalytic applications
Tao, Ranting; Sun, Zhenyu; Xie, Yun; Zhang, Hongye; Huang, Changliang; et al, Journal of Colloid and Interface Science, 2010, 353(1), 269-274

(E)-Methyl 3-(4-Fluorophenyl)acrylate Raw materials

(E)-Methyl 3-(4-Fluorophenyl)acrylate Preparation Products

(E)-Methyl 3-(4-Fluorophenyl)acrylate Letteratura correlata

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